molecular formula C17H20F3N3O2S B2736476 3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine CAS No. 2034461-38-4

3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine

Cat. No. B2736476
CAS RN: 2034461-38-4
M. Wt: 387.42
InChI Key: GYTGQWHJSOPUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and has been found to have a wide range of effects on the human body. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study detailed the synthesis of new heterocycles based on pyrazole, exploring their antimicrobial activity. The research outlines methods for creating compounds with potential applications in combating microbial infections, indicating the chemical's versatility in synthesizing biologically active molecules (El‐Emary, Al-muaikel, & Moustafa, 2002).

Molecular Interaction with CB1 Cannabinoid Receptor

Another study investigated the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, highlighting the compound's potential as a selective antagonist. This research provides insights into the compound's utility in designing receptor-specific drugs (Shim et al., 2002).

Antimicrobial Activity Against Plant Pathogens

Research on piperidine derivatives against pathogens of Lycopersicon esculentum revealed significant antimicrobial activities. This study demonstrates the potential of such compounds in agricultural applications, particularly in protecting crops from bacterial and fungal infections (Vinaya et al., 2009).

Inhibition of Human Carbonic Anhydrase Isozymes

A series of benzenesulfonamides incorporating various moieties were investigated as inhibitors of several human carbonic anhydrase isozymes. This study highlights the compound's potential in therapeutic applications, particularly in treating conditions associated with aberrant activity of these enzymes (Alafeefy et al., 2015).

properties

IUPAC Name

3-(1-methylpyrazol-3-yl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2S/c1-22-10-8-16(21-22)14-3-2-9-23(11-14)26(24,25)12-13-4-6-15(7-5-13)17(18,19)20/h4-8,10,14H,2-3,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTGQWHJSOPUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-3-yl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine

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